molecular formula C21H19N5O2 B12122665 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12122665
M. Wt: 373.4 g/mol
InChI Key: LQNJEKLLJOBFFU-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a pyrroloquinoxaline core with a cyclopropyl group and a methoxyphenyl moiety, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-nitroaniline derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Methoxyphenyl Moiety: This step may involve a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the methoxyphenyl group and a halogenated pyrroloquinoxaline intermediate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine (such as cyclopropylamine) and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

Industrially, the compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group could confer rigidity to the molecule, enhancing its binding affinity and specificity. The methoxyphenyl moiety might participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the amino group, potentially altering its pharmacological profile.

    2-amino-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the methoxyphenyl group, which could influence its interaction with biological targets.

Uniqueness

The combination of the cyclopropyl group, methoxyphenyl moiety, and pyrroloquinoxaline core in 2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide makes it unique. This structural diversity can lead to distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-amino-N-cyclopropyl-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H19N5O2/c1-28-14-10-8-13(9-11-14)26-19(22)17(21(27)23-12-6-7-12)18-20(26)25-16-5-3-2-4-15(16)24-18/h2-5,8-12H,6-7,22H2,1H3,(H,23,27)

InChI Key

LQNJEKLLJOBFFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5CC5)N

Origin of Product

United States

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